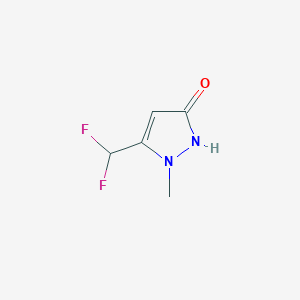
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has been reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group led to the formation of these compounds .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation have been studied extensively. These processes involve the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain .
Mode of Action
This complex can undergo reductive elimination to release the difluoromethylarene, regenerating the metal complex .
Biochemical Pathways
Compounds with similar structures, such as 5-fluorouracil, are known to inhibit dna synthesis through inhibition of thymidylate synthase .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures, such as 5-fluorouracil, are known to cause dna damage due to misincorporation of fluoronucleotides into rna and dna .
Vorteile Und Einschränkungen Für Laborexperimente
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has several advantages as a tool compound for studying PRMT5. It is a potent and selective inhibitor of PRMT5, with minimal off-target effects. It has been extensively characterized in preclinical studies, with well-established protocols for dosing and administration. However, this compound has some limitations as well. It is not currently approved for clinical use, and its long-term safety and efficacy in humans are not yet known. Additionally, the synthesis of this compound is complex and may be challenging for some labs to reproduce.
Zukünftige Richtungen
There are several future directions for research on 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol and PRMT5 inhibition. One area of interest is the development of combination therapies that target PRMT5 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of PRMT5 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to understand the long-term safety and efficacy of PRMT5 inhibition in humans, and to identify biomarkers that can predict response to PRMT5 inhibitors in different patient populations.
Synthesemethoden
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol involves several steps, starting with the reaction of 5-chloro-1-methyl-1H-pyrazol-3-ol with difluoromethyl bromide to form this compound. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has been extensively studied in preclinical models of cancer and viral infections. In cancer, PRMT5 is often overexpressed and plays a critical role in tumor growth and metastasis. Inhibition of PRMT5 with this compound has been shown to suppress tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
In viral infections, PRMT5 is involved in the replication of a number of viruses, including HIV, hepatitis B, and influenza. Inhibition of PRMT5 with this compound has been shown to reduce viral replication and improve host immune response in preclinical models of these infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJFHJQWPWLQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

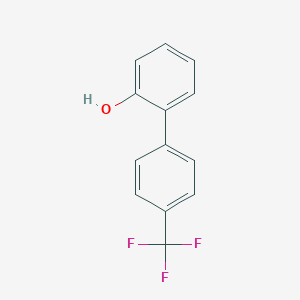
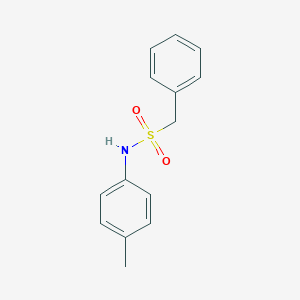

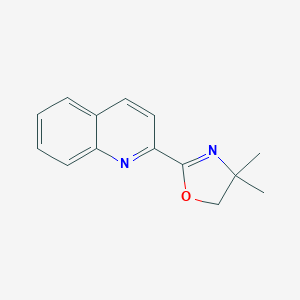
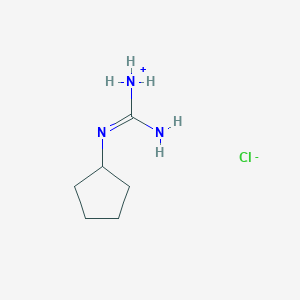
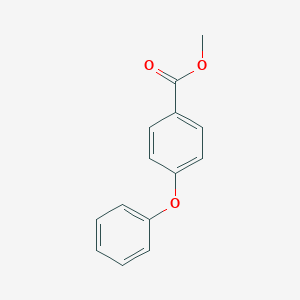
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
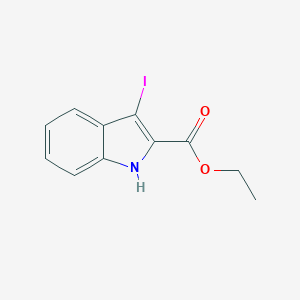
![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)


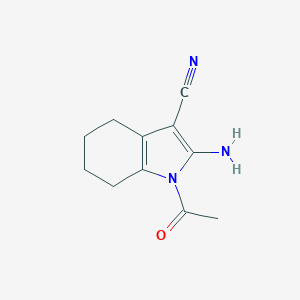

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)